molecular formula C8H15ClO2 B14503489 Methyl 3-chloro-2,2,3-trimethylbutanoate CAS No. 62886-37-7

Methyl 3-chloro-2,2,3-trimethylbutanoate

Cat. No.: B14503489
CAS No.: 62886-37-7
M. Wt: 178.65 g/mol
InChI Key: KJGWJDNZCPGFHZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2,3-trimethylbutanoate is a branched ester featuring a chlorine atom at the third carbon and three methyl groups at positions 2, 2, and 2. This sterically hindered structure influences its reactivity, solubility, and applications, primarily as an intermediate in organic synthesis. Its synthesis involves reacting 3,3,4,4-tetramethylazetidine-2-one with methanol under acidic conditions, yielding a hydrochloride salt with a 61% isolated yield for the methyl ester derivative .

Properties

CAS No.

62886-37-7

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

methyl 3-chloro-2,2,3-trimethylbutanoate

InChI

InChI=1S/C8H15ClO2/c1-7(2,6(10)11-5)8(3,4)9/h1-5H3

InChI Key

KJGWJDNZCPGFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)C(C)(C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,2,3-trimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.

    Ester Hydrolysis: 3-chloro-2,2,3-trimethylbutanoic acid and methanol.

    Reduction: 3-chloro-2,2,3-trimethylbutanol.

Scientific Research Applications

Methyl 3-chloro-2,2,3-trimethylbutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,2,3-trimethylbutanoate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, altering the compound’s structure and reactivity.

Comparison with Similar Compounds

Methyl 3-Amino-2,2,3-Trimethylbutanoate Hydrochloride

Key Differences :

  • Functional Group: Replaces the chloro group with an amino (-NH2) group, forming a hydrochloride salt.
  • Synthesis: Produced via acidic hydrolysis of 3,3,4,4-tetramethylazetidine-2-one in methanol, similar to the chloro analog but requiring additional steps for amine protection .
  • Applications: Primarily used in medicinal chemistry due to its bioactivity and solubility in aqueous environments.
  • Reactivity: The amino group increases nucleophilicity, contrasting with the chloro group’s electron-withdrawing effects.
Property Methyl 3-Chloro-2,2,3-TMB Methyl 3-Amino-2,2,3-TMB Hydrochloride
Molecular Weight (g/mol) ~180 (estimated) 215.7 (hydrochloride salt)
Key Functional Group Chlorine (-Cl) Amino (-NH2) + Hydrochloride
Yield in Synthesis 61% (ester derivative) 61% (ester derivative)
Solubility Lipophilic Polar, water-soluble (salt form)

Methyl 3-Chlorobutanoate

Key Differences :

  • Structure : Simpler linear chain (3-chloro substituent without methyl branches).
  • Physical Properties : Lower molecular weight (136.58 g/mol) and higher rotatable bond count (3 vs. 1-2 in the trimethyl analog), leading to lower steric hindrance .
  • Applications : Used as a solvent or intermediate in less sterically demanding reactions.
Property Methyl 3-Chloro-2,2,3-TMB Methyl 3-Chlorobutanoate
Molecular Weight (g/mol) ~180 136.58
Rotatable Bonds 1-2 3
Steric Hindrance High Low

Methyl 2-(2-Chlorobenzylidene)-3-Oxobutanoate

Key Differences :

  • Structure : Incorporates a conjugated benzylidene group and ketone, enabling π-π interactions.
  • Reactivity : The aromatic ring and electron-withdrawing ketone enhance electrophilicity, making it suitable for Michael addition reactions or photochemical applications .
  • Synthesis: Requires condensation of methyl acetoacetate with 2-chlorobenzaldehyde, differing from the trimethylbutanoate’s azetidine-based route .
Property Methyl 3-Chloro-2,2,3-TMB Methyl 2-(2-Chlorobenzylidene)-3-Oxobutanoate
Key Features Aliphatic chloroester Aromatic/ketone hybrid
Topological Polar Surface Area ~26 Ų ~50 Ų (estimated)
Applications Organic synthesis intermediate Dyes, conjugated systems

Fluorinated Analogs (e.g., Trifluoroethylamino Derivatives)

Key Differences :

  • Functional Groups: Fluorine atoms or trifluoroethylamino groups enhance lipophilicity and metabolic stability.
  • Synthesis Complexity : Multi-step protocols involving protective groups (e.g., tert-butoxycarbonyl) and chromatography .
  • Applications : Pharmaceuticals targeting CNS or enzyme inhibition due to fluorine’s bioavailability .

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